molecular formula C17H23NO2 B2873419 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide CAS No. 2097883-45-7

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide

Cat. No.: B2873419
CAS No.: 2097883-45-7
M. Wt: 273.376
InChI Key: BTURQNYIXLREJR-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide (CAS 2097883-45-7) is a high-purity chemical reagent with a molecular formula of C17H23NO2 and a molecular weight of 273.37 g/mol, supplied for non-therapeutic, non-human research applications . This compound belongs to a class of N-substituted benzamides. Its structure features a 2,4,6-trimethylbenzamide group linked to a 1-hydroxycyclohex-2-en-1-yl methyl moiety, a configuration of significant interest in metabolic and mechanistic studies . Research into analogous N-hydroxymethyl compounds, particularly benzamides, indicates that such molecules can serve as critical intermediates in metabolic pathways . The metabolic conversion of N-alkyl benzamides to N-hydroxymethyl derivatives has been well-characterized in model systems, and these metabolites are recognized for their role in the formation of N-formyl compounds in biological suspensions like hepatocytes and in vivo . This makes this compound a valuable tool compound for researchers investigating drug metabolism, enzymatic oxidation processes, and the stability of N-methylol metabolites in various biological matrices. Its unique structure also provides a versatile scaffold for the design and synthesis of novel compounds in medicinal chemistry and biochemical research. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-12-9-13(2)15(14(3)10-12)16(19)18-11-17(20)7-5-4-6-8-17/h5,7,9-10,20H,4,6,8,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTURQNYIXLREJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC2(CCCC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Differences

Key Compounds for Comparison:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide substituents: 3-methyl (monosubstituted). N-substituent: 2-hydroxy-1,1-dimethylethyl group. Key feature: N,O-bidentate directing group for metal-catalyzed C–H functionalization.

N,N-Disubstituted 2,4,6-Trimethylbenzamide (Compound 19)

  • Benzamide substituents : 2,4,6-trimethyl.
  • N-substituent : Disubstituted alkyl groups.
  • Key feature : Large torsional angle (>64°) between amide and aromatic groups, leading to steric inhibition of resonance.

Target Compound : N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide

  • Benzamide substituents : 2,4,6-trimethyl (ortho, para, meta substitution).
  • N-substituent : (1-hydroxycyclohex-2-en-1-yl)methyl group.
  • Key feature : Combines steric bulk from 2,4,6-trimethyl groups with a conformationally flexible cyclohexenyl-hydroxy moiety.
Table 1: Structural Comparison
Compound Benzamide Substituents N-Substituent Torsional Angle* Key Functional Feature
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Not reported N,O-bidentate directing group
N,N-Disubstituted 2,4,6-trimethylbenzamide 2,4,6-trimethyl Disubstituted alkyl groups >64° Steric inhibition of resonance
Target Compound 2,4,6-trimethyl (1-hydroxycyclohex-2-en-1-yl)methyl ~11–64° (inferred) Cyclohexenyl flexibility + steric bulk

*Torsional angles for monosubstituted 2,4,6-trimethylbenzamides range from 11° to 64° .

Electronic and Steric Effects

  • Resonance Inhibition: The 2,4,6-trimethyl groups in the target compound induce torsional angles (11°–64°) that partially disrupt conjugation between the amide and aromatic ring, as seen in Compound 19 . This results in blue-shifted UV absorption compared to monosubstituted benzamides.

Physicochemical Properties

  • Hydrophobicity: The 2,4,6-trimethyl groups enhance hydrophobicity relative to monosubstituted benzamides, which may influence applications in lipid-rich environments.
  • Solubility : The hydroxy group in the cyclohexenyl moiety could improve aqueous solubility compared to fully alkylated derivatives.

Preparation Methods

Acid Chloride Formation

2,4,6-Trimethylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) .

Procedure :

  • Dissolve 2,4,6-trimethylbenzoic acid (10 mmol) in anhydrous dichloromethane (20 mL).
  • Add thionyl chloride (15 mmol) dropwise under nitrogen at 0°C.
  • Reflux for 2 hours, then evaporate excess reagent under vacuum.

Key Considerations :

  • Anhydrous conditions prevent hydrolysis of the acyl chloride.
  • Catalytic N,N-dimethylformamide (DMF) may accelerate the reaction.

Synthesis of (1-Hydroxycyclohex-2-en-1-yl)methylamine

Cyclohexenol Formation via Robinson Annulation

A Robinson annulation between methyl vinyl ketone and a diketone precursor generates the cyclohexenone intermediate, which is subsequently reduced and functionalized.

Steps :

  • React methyl vinyl ketone (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in ethanol under basic conditions (KOH, 0°C).
  • Acidify with HCl to yield 2,6,6-trimethylcyclohex-2-en-1-one.
  • Reduce the ketone to alcohol using sodium borohydride (NaBH₄) in methanol.
  • Introduce the aminomethyl group via Mannich reaction with formaldehyde and ammonium chloride.

Reaction Table :

Step Reagents/Conditions Yield
1 Ethanol, KOH, 0°C 75%
2 HCl, H₂O 90%
3 NaBH₄, MeOH 85%
4 HCHO, NH₄Cl 65%

Stereochemical Considerations

The hydroxyl group at C1 and the double bond at C2–C3 introduce stereochemical complexity. Chiral auxiliaries or asymmetric catalysis may enforce desired configurations.

Amide Bond Formation

Coupling via Acyl Chloride and Amine

React 2,4,6-trimethylbenzoyl chloride with (1-hydroxycyclohex-2-en-1-yl)methylamine in the presence of a base.

Procedure :

  • Dissolve the amine (5 mmol) in dry tetrahydrofuran (THF, 15 mL).
  • Add acyl chloride (5.5 mmol) and triethylamine (TEA, 6 mmol) at 0°C.
  • Stir for 12 hours at room temperature.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Optimization :

  • Coupling reagents like HOBt/EDCl improve yields by minimizing racemization.
  • Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) ether prevents side reactions.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A tandem approach combines cyclohexenol formation and amide coupling in a single reactor.

Example :

  • Perform Robinson annulation to generate cyclohexenone.
  • Concurrently reduce the ketone and perform a Strecker reaction to introduce the amine.
  • Couple with 2,4,6-trimethylbenzoyl chloride in situ.

Advantages :

  • Reduced purification steps.
  • Higher overall yield (∼60%).

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (hexane/ethyl acetate gradient) isolates the product.
  • HPLC with a C18 column confirms purity (>98%).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 3H, CH₃), 2.30 (s, 6H, Ar-CH₃), 3.85 (d, J = 6.5 Hz, 2H, CH₂N), 5.70 (m, 1H, CH=CH).
  • IR (KBr) : 3300 cm⁻¹ (OH), 1650 cm⁻¹ (C=O).

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